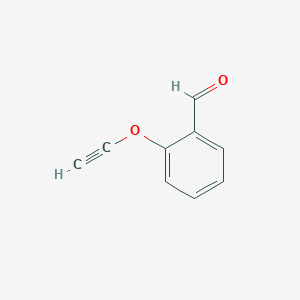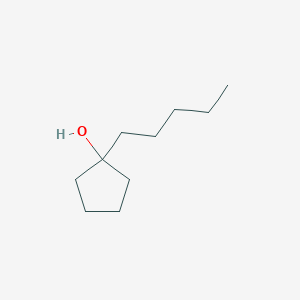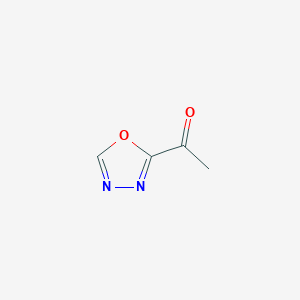
4-N-Butylphenylmagnesium bromide
Übersicht
Beschreibung
4-N-Butylphenylmagnesium bromide is an industrial-grade chemical with the molecular formula C10H13BrMg . It is provided by various suppliers and has a molecular weight of 237.42 .
Synthesis Analysis
The synthesis of 4-N-Butylphenylmagnesium bromide involves the formation of a Grignard reagent of 4-alkylphenylmagnesium bromides . This is achieved by adding dry magnesium particles to a solution of 4-butylbromobenzene in tetrahydrofuran (THF) under inert gas .Molecular Structure Analysis
The molecular structure of 4-N-Butylphenylmagnesium bromide is represented by the formula C10H13BrMg . It has a molecular weight of 237.42 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-N-Butylphenylmagnesium bromide are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-N-Butylphenylmagnesium bromide is commonly used in organic synthesis. It plays a crucial role in the formation of various organic compounds. For instance, it is used in the synthesis of 2-(4’-alkylphenyl)-5-cyanopyridine liquid crystal .
Reagent in Chemical Reactions
This compound serves as a reagent for preparing various compounds. It is used to form a Grignard reagent of 4-alkylphenylmagnesium bromides, which is then added to a solution containing N-phenyloxycarbonyl-3-cyanopyridinium chloride . This process is used in the synthesis of 1,2-dihydropyridine intermediate .
Formation of Grignard Reagents
4-N-Butylphenylmagnesium bromide is used in the formation of Grignard reagents . Grignard reagents are a class of organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation.
Synthesis of Liquid Crystals
It is used in the synthesis of a series of 2-(4’-alkylphenyl)-5-cyanopyridine liquid crystals . The process involves the formation of a Grignard reagent of 4-alkylphenylmagnesium bromides, which is then gradually added to a solution containing N-phenyloxycarbonyl-3-cyanopyridinium chloride .
Intermediate Formation
4-N-Butylphenylmagnesium bromide is used in the formation of 1,2-dihydropyridine intermediate . This intermediate is crucial in the synthesis of various organic compounds.
Oxidation Reactions
This compound is used in oxidation reactions . For instance, it is used in the oxidation of 1,2-dihydropyridine intermediate to form 2-(4’-alkylphenyl)-5-cyanopyridine liquid crystal compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
4-N-Butylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are known to be strong nucleophiles and bases, and they primarily target electrophilic carbon atoms, particularly those present in carbonyl groups .
Mode of Action
The mode of action of 4-N-Butylphenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, which allows the carbon to act as a nucleophile. This results in the formation of a new carbon-carbon bond, leading to the expansion of the carbon skeleton .
Biochemical Pathways
Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
As a grignard reagent, it is known to be highly reactive and unstable in the presence of water or oxygen . Therefore, it is unlikely to have significant bioavailability.
Result of Action
The primary result of the action of 4-N-Butylphenylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .
Action Environment
The action of 4-N-Butylphenylmagnesium bromide is highly dependent on the environment. It must be handled under an inert atmosphere (such as nitrogen or argon) and in anhydrous conditions due to its reactivity with water and oxygen . The reaction is typically carried out in a polar aprotic solvent, such as diethyl ether or tetrahydrofuran .
Eigenschaften
IUPAC Name |
magnesium;butylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDVPPVFTDVJOF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-Butylphenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















